

# Molecular weight and formula of 4-oxobutyl acetate

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## Compound of Interest

Compound Name: 4-oxobutyl acetate

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## An In-depth Technical Guide to 4-Oxobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **4-oxobutyl acetate**. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable methodologies.

### Core Chemical Information

**4-Oxobutyl acetate**, also known as 4-acetoxybutyraldehyde, is a bifunctional organic molecule containing both an aldehyde and an ester functional group.<sup>[1][2]</sup> Its unique structure makes it a potentially versatile building block in organic synthesis.

The fundamental properties of **4-oxobutyl acetate** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Reference(s)
IUPAC Name	4-oxobutyl acetate	[3]
Synonyms	4-acetoxybutyraldehyde, Butanal, 4-(acetyloxy)-	[1][2][3]
CAS Number	6564-95-0	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	[1][2]
Molecular Weight	130.14 g/mol	[1][2][3]
Boiling Point	59-60 °C (at 1 Torr)	[1][2]
Density	1.0612 g/cm <sup>3</sup>	[1][2]
SMILES	<chem>CC(=O)OCCCC=O</chem>	[3]
InChIKey	OZTUJRSHRYXRFW- UHFFFAOYSA-N	[2][3]

## Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific work. The following sections outline protocols for the synthesis and analytical characterization of **4-oxobutyl acetate**.

A key synthesis method for **4-oxobutyl acetate** was reported in the Journal of the American Chemical Society in 1948.[1][2][4] While access to the full historical text can be limited, the general approach involves the controlled oxidation of a precursor alcohol, 4-acetoxy-1-butanol, or the ozonolysis of a suitable unsaturated acetate.

General Protocol for Oxidation of 4-acetoxy-1-butanol:

- **Dissolution:** Dissolve 4-acetoxy-1-butanol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

- **Oxidant Addition:** Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane solution, portion-wise to the cooled solution. The aldehyde functionality is sensitive to over-oxidation to a carboxylic acid, necessitating careful control of the oxidant stoichiometry and reaction temperature.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for periodinane-based oxidations). Filter the mixture through a pad of silica gel or Celite to remove oxidant byproducts.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude product, **4-oxobutyl acetate**, can be purified by vacuum distillation, taking note of its reported boiling point of 59-60 °C at 1 Torr.[\[1\]](#)[\[2\]](#)

To confirm the identity and purity of synthesized **4-oxobutyl acetate**, a combination of spectroscopic methods is employed.

#### Protocol for Structural Verification:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
  - Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra. The <sup>1</sup>H NMR spectrum is expected to show a characteristic aldehyde proton signal between 9-10 ppm, a singlet for the acetate methyl group around 2 ppm, and methylene proton signals corresponding to the butyl chain. The <sup>13</sup>C NMR will show a carbonyl signal for the aldehyde carbon near 200 ppm and an ester carbonyl signal around 170 ppm.[\[3\]](#)
- **Infrared (IR) Spectroscopy:**
  - Acquire an IR spectrum of the neat liquid sample using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

- The spectrum should exhibit two distinct carbonyl (C=O) stretching bands: one for the aldehyde around 1720-1740  $\text{cm}^{-1}$  and one for the ester around 1735-1750  $\text{cm}^{-1}$ . The C-O stretching of the ester will also be visible between 1000-1300  $\text{cm}^{-1}$ .<sup>[3]</sup>
- Mass Spectrometry (MS):
  - Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source coupled to a GC for separation.
  - The mass spectrum will show the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight (130.14 g/mol) and characteristic fragmentation patterns, such as the loss of an acetyl group.

## Biological Activity and Applications in Drug Development

As of this writing, there is limited publicly available information detailing specific biological activities or direct applications of **4-oxobutyl acetate** in signaling pathways or as a therapeutic agent. However, its bifunctional nature—possessing both an electrophilic aldehyde and a stable ester—makes it a valuable intermediate in medicinal chemistry. It can serve as a scaffold or linker in the synthesis of more complex molecules, where each functional group can be addressed with high chemoselectivity.

## Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to **4-oxobutyl acetate**.

Caption: Workflow for the synthesis and characterization of **4-oxobutyl acetate**.

Caption: Conceptual role of **4-oxobutyl acetate** as a synthetic building block.

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